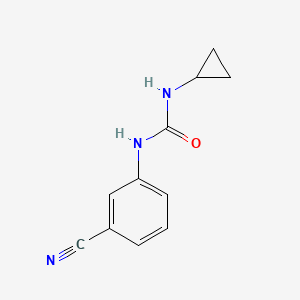

1-(3-Cyanophenyl)-3-cyclopropylurea

Description

Contextualization of Urea-Based Scaffolds in Chemical Research

The urea (B33335) moiety is a fundamental building block in the field of medicinal chemistry, recognized as a "privileged scaffold". frontiersin.orgnih.gov This status is attributed to its remarkable capacity for forming stable hydrogen bonds with biological targets, its favorable physicochemical properties for enhancing the druggability of new chemical entities, and its structural and synthetic adaptability. frontiersin.org The journey of urea-based compounds in medicine began over a century ago with Suramin, the first such drug developed through a medicinal chemistry project and approved for clinical use. frontiersin.orgnih.gov Since then, the urea scaffold has been incorporated into a vast number of synthetic compounds, with over 90,000 registered in the ChemBL database, highlighting its central role in drug development. frontiersin.org Its ability to mimic peptide bonds while offering improved resistance to enzymatic hydrolysis has made it a valuable component in designing molecules that interact with biological systems. frontiersin.org This versatility has cemented the role of urea-based structures in the development of a wide array of therapeutic agents. nih.govrsc.org

Overview of N-Arylurea Structural Class in Academic Investigations

Within the large family of urea derivatives, the N-Arylurea structural class has garnered significant attention in academic and pharmaceutical research. researchgate.nettandfonline.com These compounds, particularly unsymmetrical N,N'-diarylureas, are investigated for a wide spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.nettandfonline.comhilarispublisher.com The N-arylurea scaffold is a key feature in numerous kinase inhibitors, a critical class of anticancer drugs. frontiersin.orgbenthamdirect.com A prominent example is Sorafenib, an N-arylurea derivative that functions as a multi-kinase inhibitor and is used in cancer treatment. frontiersin.orgtandfonline.com The urea functionality in these molecules plays a crucial role in their mechanism of action, often by establishing a network of hydrogen bonds with amino acid residues like glutamate (B1630785) and aspartate within the kinase binding pocket of target proteins. mdpi.com The extensive research into arylurea derivatives underscores their importance and potential in developing new therapeutic agents. benthamdirect.com

Specific Academic Relevance of 1-(3-Cyanophenyl)-3-cyclopropylurea as a Research Compound

This compound is a specific molecule within the N-Arylurea class that combines several structural features of academic interest. Its chemical identity is defined by its unique arrangement of a cyanophenyl group, a cyclopropyl (B3062369) moiety, and a urea linker.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1087784-35-7 |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

Data sourced from available chemical supplier information. bldpharm.com

The academic relevance of this compound stems from the known biological activities associated with its constituent parts. Research into a series of N-aryl-N'-(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas, which includes a derivative with a 3-cyanophenyl group, has demonstrated potent antiproliferative activity against various glioma cell types. nih.gov Specifically, the compound R/S-N-3-Cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea was identified as an inhibitor of histone deacetylase (HDAC) class III sirtuins 1 and 2 (SIRT1/2). nih.gov Furthermore, studies on other cyanopyridine derivatives containing a phenylurea unit have shown inhibitory effects against metabolic enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. nih.gov The cyclopropyl group is also a feature in compounds with noted biological activity; for instance, dicyano-containing cyclopropanecarboxamide (B1202528) derivatives have been synthesized and shown to possess fungicidal and larvicidal properties. researchgate.net The combination of these three moieties in a single molecule makes this compound a compound of interest for screening and further investigation in medicinal and agrochemical research.

Current Research Landscape and Gaps in Understanding for the Compound

The current research landscape for N-arylureas is extensive, with a strong focus on their application as kinase inhibitors in oncology. frontiersin.orgbenthamdirect.com However, dedicated, in-depth research specifically on this compound is limited in the public domain. Much of the understanding of its potential is inferred from studies on structurally related compounds that share one or more of its key functional groups, such as the 3-cyanophenyl or cyclopropyl moieties. nih.govnih.govresearchgate.net

A significant gap exists in the comprehensive biological characterization of this specific molecule. There is a lack of published data concerning its full spectrum of activity, its specific biological targets, and its mechanism of action. While related compounds show promise as sirtuin inhibitors or enzyme inhibitors, the precise activity profile of this compound remains to be elucidated. nih.govnih.gov Future research could focus on its synthesis, in-vitro and in-vivo evaluation against a panel of cancer cell lines, kinases, or other relevant biological targets to fully map its pharmacological potential. Investigating the structure-activity relationship (SAR) by modifying its constituent parts could also provide valuable insights for designing more potent and selective derivatives.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-Aminophenyl)-3-cyclopropylurea |

| Sorafenib |

| Suramin |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-cyanophenyl)-3-cyclopropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-7-8-2-1-3-10(6-8)14-11(15)13-9-4-5-9/h1-3,6,9H,4-5H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNAUMIYMPSVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(3-Cyanophenyl)-3-cyclopropylurea and Related Urea (B33335) Derivatives

The creation of this compound and its chemical cousins hinges on well-established synthetic strategies. These methods typically involve the formation of a urea bond from key precursor molecules.

Overview of Key Precursors and Starting Materials

The synthesis of unsymmetrical ureas like this compound fundamentally relies on the reaction between an amine and an isocyanate. In this specific case, the primary precursors are 3-aminobenzonitrile (B145674) and a cyclopropyl (B3062369) isocyanate source.

Other common starting materials for the synthesis of various urea derivatives include:

Phosgene (B1210022) and its substitutes: Historically, phosgene was a primary reagent for generating isocyanates from amines. nih.gov However, due to its extreme toxicity, safer alternatives like triphosgene (B27547) and N,N'-carbonyldiimidazole (CDI) are now widely used. nih.gov

Carbamates: Reagents like 4-nitrophenyl-N-benzylcarbamate can react with amines, followed by a deprotection step, to yield monosubstituted ureas. thieme-connect.com

Azides: In some methods, azides can be carbonylated in the presence of amines to form ureas. organic-chemistry.org

| Precursor Type | Specific Examples | Role in Urea Synthesis |

| Amines | 3-Aminobenzonitrile, Cyclopropylamine | Provides one of the nitrogen atoms and the corresponding substituent of the urea. |

| Isocyanates | Cyclopropyl isocyanate | Reacts directly with an amine to form the urea bond. |

| Phosgene Equivalents | Triphosgene, N,N'-Carbonyldiimidazole (CDI) | Reacts with an amine to form an isocyanate intermediate in situ. nih.gov |

| Carbamates | 4-Nitrophenyl-N-benzylcarbamate | Acts as a carbonyl source, reacting with an amine to form a protected urea, which is later deprotected. thieme-connect.com |

| Azides | Benzyl azide, Aryl azides | Undergo carbonylation in the presence of an amine to yield unsymmetrical ureas. nih.govorganic-chemistry.org |

Reaction Mechanisms and Conditions for Urea Bond Formation

The fundamental reaction for forming the urea linkage in this compound involves the nucleophilic addition of the amino group of 3-aminobenzonitrile to the electrophilic carbonyl carbon of cyclopropyl isocyanate. This reaction is typically straightforward and proceeds under mild conditions, often at room temperature in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com No catalyst is generally required for this direct isocyanate-amine reaction. commonorganicchemistry.com

Alternative mechanisms for urea bond formation include:

From Phosgene or Equivalents: The amine first reacts with phosgene or a substitute to form a highly reactive isocyanate intermediate. nih.gov This intermediate then reacts with a second amine to produce the final urea. nih.gov

Curtius, Hofmann, and Lossen Rearrangements: These classic organic reactions can be employed to generate isocyanate intermediates from carboxylic acids, amides, or hydroxamic acids, respectively. nih.gov These isocyanates can then be trapped by an amine to form the desired urea.

Oxidative Carbonylation: This method uses carbon monoxide as the carbonyl source. nih.gov In the presence of an oxidant and a transition metal catalyst, amines can be directly carbonylated to form ureas. nih.gov

From Carbon Dioxide: Direct synthesis from amines and carbon dioxide is a greener alternative, though it often requires catalysts and dehydrating agents to drive the reaction forward. rsc.org

The choice of reaction conditions, such as solvent, temperature, and the use of catalysts or additives, is crucial for optimizing the yield and purity of the desired urea derivative.

Purification and Isolation Techniques for the Compound

Once the synthesis of this compound is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and any catalysts or solvents. Common purification techniques for urea compounds include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is cooled, allowing the purified compound to crystallize out while impurities remain in the mother liquor. A patent for a urea purification method describes dissolving crystals in hot demineralized water, followed by cooling and crystallization to obtain purified urea. google.com

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). acs.org The crude mixture is loaded onto a column, and a solvent or solvent mixture (the mobile phase) is passed through, eluting the different components at different rates.

Filtration: In cases where the product precipitates out of the reaction mixture, simple filtration can be an effective method of isolation. organic-chemistry.orgscribd.com The solid product is collected on a filter, washed with a suitable solvent to remove impurities, and then dried.

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases, often an aqueous phase and an organic phase.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Novel and Sustainable Synthetic Approaches for Urea Derivatives

In line with the principles of green chemistry, significant research efforts are directed towards developing more sustainable and efficient methods for synthesizing urea derivatives. These approaches aim to reduce the use of toxic reagents, minimize waste, and employ milder reaction conditions.

Catalytic Strategies in Urea Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the production of ureas is no exception. Various catalytic systems have been developed to improve the efficiency and environmental footprint of urea synthesis:

Manganese Catalysis: A manganese-pincer complex has been shown to catalyze the dehydrogenative coupling of amines and methanol (B129727) to produce ureas, with hydrogen gas as the only byproduct. acs.org This method avoids the use of toxic reagents like phosgene and isocyanates. acs.org

Ruthenium Catalysis: Ruthenium pincer complexes can directly catalyze the synthesis of ureas from methanol and an amine without the need for additives like a base or an oxidant. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas with dinitrogen as the sole byproduct. organic-chemistry.org Palladium catalysts are also used in the cross-coupling of aryl halides and triflates with sodium cyanate (B1221674) to form ureas in a one-pot reaction. organic-chemistry.org

Ionic Liquids as Catalysts: Basic ionic liquids, such as 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), have been used as catalysts for the synthesis of disubstituted ureas from amines and carbon dioxide under solvent-free conditions. rsc.orgrsc.org

Vanadium Catalysis: An air-stable ammonium (B1175870) vanadate (B1173111) (NH₄VO₃) catalyst has been used for the solvent-free synthesis of ureas from amines and carbon dioxide under atmospheric pressure. oup.com

| Catalytic System | Reactants | Key Advantages |

| Manganese-pincer complex | Amines, Methanol | Atom-economic, avoids toxic reagents, produces H₂ as the only byproduct. acs.org |

| Ruthenium-pincer complex | Methanol, Amine | No additives required, highly atom-economical. organic-chemistry.org |

| Palladium/C | Azides, Amines, CO | Uses a heterogeneous catalyst that is easily removed and recycled. nih.govorganic-chemistry.org |

| Basic Ionic Liquid ([Bmim]OH) | Amines, CO₂ | Solvent-free conditions, catalyst can be reused. rsc.orgrsc.org |

| Ammonium vanadate (NH₄VO₃) | Amines, CO₂ | Solvent-free, atmospheric pressure, air-stable catalyst. oup.com |

Solvent-Free and Microwave-Assisted Syntheses (Hypothetical for the specific compound, but relevant to urea derivatives)

To further enhance the sustainability of urea synthesis, researchers are exploring solvent-free and microwave-assisted methods.

Solvent-Free Synthesis: Conducting reactions without a solvent reduces waste and can sometimes lead to faster reaction rates and easier product isolation. acs.org The synthesis of disubstituted ureas from amines and CO₂ has been achieved under solvent-free conditions using an ionic liquid catalyst. rsc.org Another method describes a solvent-free synthesis of α-amino nitrile-derived ureas. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and purer products in shorter reaction times compared to conventional heating. researchgate.netchemistryviews.org The synthesis of N-monosubstituted ureas from amines and potassium cyanate has been successfully carried out using microwave irradiation in water. researchgate.netchemistryviews.org This method is rapid and tolerates a wide range of functional groups. researchgate.netchemistryviews.org While the specific application of microwave synthesis to this compound has not been explicitly documented in the provided context, the general success of this technique for other urea derivatives suggests its potential applicability.

These novel approaches highlight the ongoing evolution of synthetic chemistry towards more environmentally benign and efficient processes for the production of valuable compounds like this compound.

Flow Chemistry Applications for Continuous Production (Hypothetical, but relevant for academic scale-up)

The continuous production of this compound, while not explicitly detailed in the literature for this specific molecule, can be conceptualized based on established flow chemistry protocols for the synthesis of unsymmetrical ureas. Flow chemistry, or continuous flow chemistry, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.gov A hypothetical continuous flow process for this compound would likely involve the reaction of 3-aminobenzonitrile with a cyclopropyl isocyanate precursor in a multi-stage reactor system.

A plausible synthetic route adapted for flow chemistry could involve two sequential microreactors. researchgate.netpressbooks.pub In the first reactor, a suitable precursor, such as cyclopropylamine, would be converted into a reactive isocyanate intermediate. This can be achieved through various methods, for instance, by reaction with a phosgene equivalent or via a Curtius or Hofmann rearrangement of a corresponding carboxylic acid derivative. The use of in-line analytical tools, like Fourier-transform infrared spectroscopy (FT-IR), would allow for real-time monitoring and optimization of the formation of this often unstable isocyanate intermediate. pressbooks.pubnih.gov

The output stream from the first reactor, containing the cyclopropyl isocyanate, would then be directly introduced into a second reactor. Here, it would be mixed with a continuous stream of 3-aminobenzonitrile dissolved in a suitable solvent. The reaction between the isocyanate and the amine to form the urea linkage is typically rapid and exothermic. The superior heat exchange capabilities of flow reactors would allow for precise temperature control, preventing potential side reactions and ensuring high product yield and purity. nih.gov This integrated, multi-step approach minimizes the handling of hazardous intermediates and allows for a streamlined, efficient, and automated production process on a laboratory or industrial scale. nih.gov

Table 1: Hypothetical Parameters for Continuous Flow Synthesis

| Parameter | Reactor 1 (Isocyanate Formation) | Reactor 2 (Urea Formation) |

| Reactants | Cyclopropylamine, Phosgene substitute (e.g., triphosgene) | Cyclopropyl isocyanate, 3-Aminobenzonitrile |

| Solvent | Anhydrous THF or Acetonitrile | Anhydrous THF or Acetonitrile |

| Temperature | 0 - 25 °C | 25 - 60 °C |

| Residence Time | 1 - 5 minutes | 5 - 15 minutes |

| Monitoring | In-line FT-IR | In-line HPLC-UV |

| Output | This compound solution |

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound is a key strategy for exploring its structure-activity relationship (SAR) and optimizing its pharmacological profile. Modifications can be targeted at the phenyl ring, the cyclopropyl group, or the urea linkage itself.

Chemical Modification at the Phenyl Moiety

The 3-cyanophenyl group offers multiple avenues for chemical modification to modulate the electronic, steric, and lipophilic properties of the molecule.

Substitution on the Aromatic Ring: The phenyl ring can be further substituted with various functional groups. For instance, the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) at positions 2, 4, 5, or 6 could significantly impact binding affinity and metabolic stability. Palladium-catalyzed cross-coupling reactions are a powerful tool for such modifications. nih.gov

Modification of the Cyano Group: The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, which would introduce hydrogen bonding capabilities. Alternatively, it can be reduced to an aminomethyl group, introducing a basic center. The cyano group can also be converted into a tetrazole ring, a common bioisostere for carboxylic acids that often improves metabolic stability and cell permeability. pressbooks.pub

Bioisosteric Replacement of the Phenyl Ring: The entire cyanophenyl moiety could be replaced with other aromatic or heteroaromatic systems. For example, replacing the phenyl ring with a pyridine, pyrimidine, or pyrazole (B372694) ring would alter the molecule's hydrogen bonding potential, polarity, and solubility. Such modifications are a common strategy in medicinal chemistry to navigate intellectual property landscapes and improve pharmacokinetic properties. pressbooks.pub

Table 2: Potential Modifications of the Phenyl Moiety

| Modification Site | Type of Modification | Potential New Functional Group | Rationale |

| Phenyl Ring (Positions 2, 4, 5, 6) | Electrophilic/Nucleophilic Substitution, Cross-Coupling | -F, -Cl, -CH₃, -OCH₃, -CF₃ | Modulate electronics, lipophilicity, and metabolic stability. |

| Cyano Group (Position 3) | Hydrolysis | -COOH, -CONH₂ | Introduce hydrogen bond donor/acceptor capabilities. |

| Cyano Group (Position 3) | Reduction | -CH₂NH₂ | Introduce a basic center, potential for salt formation. |

| Cyano Group (Position 3) | Cycloaddition | Tetrazole | Bioisosteric replacement for carboxylic acid, improved PK properties. |

| Entire Phenyl Ring | Bioisosteric Replacement | Pyridyl, Pyrimidyl, Thienyl | Alter ADME properties, explore new binding interactions. |

Structural Variations of the Cyclopropyl Group (Specific to the compound)

The cyclopropyl group is a crucial structural motif in many bioactive molecules, valued for its ability to provide conformational constraint and favorable metabolic properties. iris-biotech.dehyphadiscovery.com Variations of this group can fine-tune the compound's profile.

Substitution on the Cyclopropyl Ring: Introducing substituents onto the cyclopropyl ring itself can block sites of potential metabolism and create new interactions with a biological target. For example, gem-dimethyl substitution on one of the carbons can prevent oxidation at that position. hyphadiscovery.com Fluorination is another common strategy; introducing one or two fluorine atoms can alter lipophilicity and electronic properties without significantly increasing steric bulk. beilstein-journals.org

Bioisosteric Replacement: The cyclopropyl group can be replaced with other small, strained or rigid aliphatic rings. Common bioisosteres include cyclobutyl, oxetanyl, or azetidinyl groups. nih.gov These replacements can improve properties such as solubility and metabolic stability. For instance, replacing a cyclopropyl group with an oxetane (B1205548) often leads to a decrease in lipophilicity. beilstein-journals.org A simple isopropyl group could also be considered as a more flexible, non-strained alternative. nih.goviris-biotech.de

Ring-Opening/Homologation: While more drastic, strategies could involve the synthesis of analogues where the cyclopropyl ring is opened to a propyl or allyl group, or expanded to a cyclobutyl group. This would explore the importance of the rigid, three-membered ring structure for biological activity.

Table 3: Potential Structural Variations of the Cyclopropyl Group

| Modification Strategy | Example Analogue Structure | Rationale |

| Substitution | 1-(3-Cyanophenyl)-3-(1-methylcyclopropyl)urea | Block metabolism, explore lipophilic pockets. hyphadiscovery.com |

| Substitution | 1-(3-Cyanophenyl)-3-(2,2-difluorocyclopropyl)urea | Modulate lipophilicity and pKa. beilstein-journals.org |

| Bioisosteric Replacement | 1-(3-Cyanophenyl)-3-cyclobutylurea | Maintain rigidity, alter ring strain and size. nih.gov |

| Bioisosteric Replacement | 1-(3-Cyanophenyl)-3-(oxetan-3-yl)urea | Improve solubility and metabolic properties. beilstein-journals.org |

| Bioisosteric Replacement | 1-(3-Cyanophenyl)-3-isopropylurea | Increase flexibility, serve as a non-strained control. nih.gov |

Synthesis of Labeled Analogues for Mechanistic Studies (e.g., Deuterated, ¹⁵N-labeled)

The synthesis of isotopically labeled analogues of this compound is essential for conducting detailed mechanistic studies, such as metabolism and target engagement assays.

Deuterium (B1214612) Labeling (²H): Deuterium can be incorporated at specific positions to probe metabolic pathways. For example, replacing hydrogens on the phenyl ring with deuterium can slow down CYP450-mediated aromatic hydroxylation, a common metabolic route. This is known as the kinetic isotope effect. Palladium-catalyzed H/D exchange reactions using deuterium oxide (D₂O) as the deuterium source provide an efficient method for deuterating aryl halides, which could be used as precursors. nih.gov Similarly, deuterating the cyclopropyl group can help determine if it is a site of metabolic vulnerability.

Nitrogen-15 (¹⁵N) Labeling: Incorporating ¹⁵N into the urea moiety allows for the tracking of the molecule and its metabolites in biological systems using mass spectrometry or NMR spectroscopy. nih.govmedchemexpress.com A synthetic route to a doubly ¹⁵N-labeled analogue would start with ¹⁵N-labeled 3-aminobenzonitrile and react it with a cyclopropyl isocyanate derived from ¹⁵N-labeled cyclopropylamine. Alternatively, a one-pot synthesis could be envisioned starting from commercially available ¹⁵N-urea.

Carbon-13 (¹³C) Labeling: While not specified in the outline, ¹³C labeling is also a powerful tool. Labeling the carbonyl carbon of the urea group would be particularly useful for NMR studies to probe the local environment upon binding to a target protein.

The synthesis of these labeled compounds would follow similar routes to the unlabeled parent compound, simply by substituting one of the starting materials with its isotopically enriched version. For example, to synthesize ¹⁵N-labeled urea, ¹⁵NH₃ can be used as a starting material. nih.govmedchemexpress.com These labeled analogues are invaluable for quantitative bioanalysis (e.g., as internal standards in mass spectrometry) and for elucidating mechanisms of action and metabolic fate.

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These calculations can predict various molecular attributes from first principles.

Electronic Structure and Molecular Orbital Analysis (e.g., DFT, HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. usc.edu It is often used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. chemrxiv.org

For organic molecules, the B3LYP functional is a commonly used method for DFT calculations. reddit.com While direct calculation of the HOMO-LUMO gap from Kohn-Sham orbital energies can be influenced by the amount of Fock exchange in the functional, it remains a widely reported parameter. reddit.com For instance, a study on a different molecule, resveratrol-4, reported a HOMO-LUMO gap (ΔE) of 4.24497 eV, indicating its potential as a desirable candidate for certain biological interactions. chemrxiv.orgchemrxiv.org The distribution of HOMO and LUMO is also critical, as it can indicate favorable binding characteristics. chemrxiv.org

While specific DFT calculations for 1-(3-Cyanophenyl)-3-cyclopropylurea are not extensively detailed in the provided search results, the general principles of such analyses are well-established. chemrxiv.orgchemrxiv.org A theoretical investigation would involve optimizing the geometry of the molecule at a specified level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), followed by the calculation of its electronic properties. researchgate.netlongdom.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.netlongdom.org By calculating the potential energy surface (PES), researchers can identify the most stable conformers (those with the lowest energy). researchgate.netlongdom.org This analysis is crucial as the conformation of a molecule can significantly impact its biological activity and physical properties.

The investigation of energy landscapes provides a more comprehensive view by considering the entire conformational ensemble available to a molecule, rather than just a few low-energy structures. nih.govbiorxiv.org This approach can reveal dynamic features that contribute to molecular recognition and binding efficiency. nih.govbiorxiv.org For example, in a study of a peptide inhibitor, the analysis of the bound state's energy landscape highlighted considerable heterogeneity, which was attributed to variations at specific residues. nih.gov

For this compound, a conformational analysis would likely focus on the rotation around the bonds connecting the cyclopropyl (B3062369) and phenylurea moieties. DFT calculations at a level like B3LYP/6-31G(d) could be employed to map the potential energy surface and identify the most stable conformations. researchgate.netlongdom.org

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis, based on theoretical calculations)

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. researchgate.netlongdom.org These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and assign spectral features.

For instance, the vibrational frequencies and infrared intensities can be calculated using methods like HF and DFT/B3LYP with a basis set such as 6-311++G(d,p). researchgate.netlongdom.org The potential energy distribution (PED) can then be used to make detailed vibrational assignments. researchgate.netlongdom.org Similarly, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, including excitation energies, absorption wavelengths (λ), and oscillator strengths (f). researchgate.netlongdom.org A study on 3-cyanophenylboronic acid utilized these methods to examine the spectroscopic properties of its different conformers. researchgate.netlongdom.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecule, such as a protein. These studies are instrumental in drug discovery and understanding biological processes.

Ligand-Protein Interaction Predictions with Relevant Macromolecules

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. nih.gov This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

While specific docking studies for this compound are not detailed in the provided results, the methodology is widely applied. For example, in a study of bisindole hydrazone hybrids as β-glucuronidase inhibitors, docking studies predicted that the active compounds fit well into the binding groove of the enzyme and formed significant interactions with essential residues. nih.gov Such studies help in understanding the structure-activity relationship and in the rational design of more potent inhibitors.

Binding Affinity Estimations and Interaction Fingerprints

Beyond predicting the binding mode, computational methods can also estimate the binding affinity between a ligand and a protein. cityu.edu.hk Scoring functions are used to rank different poses and predict how strongly a ligand will bind. cityu.edu.hk Improving the accuracy of these scoring functions is an ongoing area of research. cityu.edu.hk

Protein-ligand interaction fingerprints (IFPs) are a way to represent the key interactions between a ligand and a protein in a simplified format. cityu.edu.hk These fingerprints can be used in machine learning models to predict binding affinity more accurately and efficiently. cityu.edu.hk Different types of IFPs exist, including those based on atom-pair counts and substructures, which have shown promise in both target-specific and general scoring tasks. cityu.edu.hk

Virtual Screening Approaches for Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a compound such as this compound, virtual screening serves as a primary method to hypothesize its potential biological targets. The process involves computationally docking the compound into the binding sites of a vast array of known protein structures.

The methodology often begins with the identification of potential binding pockets on target proteins using software like PoketFinder frontiersin.org. Subsequently, large-scale screening of compound databases, such as the Enamine library which contains millions of compounds, is performed frontiersin.org. Docking programs like ICM-Pro are utilized to predict the binding conformation and affinity of the compound to various targets frontiersin.org. This high-throughput approach allows for the rapid prioritization of compounds and potential protein targets for further investigation nih.gov. The results from such screenings can suggest that expanding the accessible chemical space through ultra-large virtual databases can be a successful strategy for developing small molecule drugs, even for challenging intracellular protein targets nih.gov. The ultimate goal is to select promising hits based on criteria like binding scores and similarity to known active compounds, which then require experimental validation nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical/Predictive)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable for designing new molecules with enhanced potency and for understanding the molecular features crucial for their activity.

QSAR models have been extensively developed for various classes of urea (B33335) derivatives to explore their potential as inhibitors for different biological targets. nih.govsciensage.info These models are built using statistical regression methods to correlate molecular descriptors with biological activity. Both linear methods, such as Multiple Linear Regression (MLR), and non-linear methods, like Partial Least Squares (PLS) and Support Vector Machines (SVM), have been employed. nih.govnih.gov

For instance, a study on diaryl urea derivatives as B-RAF inhibitors developed and compared linear (MLR) and non-linear (PLS-LS-SVM) QSAR models, finding that the non-linear model demonstrated superior predictive ability for compounds with a urea structure. nih.gov Another study on urea derivatives as mPGES-1 inhibitors also developed a robust 3D-QSAR model that was validated for its predictive power. nih.gov These models are typically built from a 'training set' of molecules with known activities and then validated using an external 'test set' to ensure their predictive robustness. mdpi.com

Table 1: Examples of QSAR Model Development for Urea Derivatives

| Model Type | Target | Key Findings | Reference |

|---|---|---|---|

| 3D-QSAR | mPGES-1 | Developed a predictive model with high Q² (0.775) and Pearson-r (0.912) values. | nih.gov |

| MLR and PLS-LS-SVM | B-RAF Inhibitors | The non-linear PLS-LS-SVM model showed better predictive performance than the linear MLR model. | nih.govnih.gov |

A primary application of QSAR models is to predict how a molecule like this compound might interact with a biological target. By analyzing the developed models, researchers can gain insights into the specific structural features that govern these interactions.

The contour maps generated from 3D-QSAR models are particularly useful, as they highlight regions where modifications to the molecule's structure—such as adding bulky groups, or hydrogen bond donors/acceptors—could enhance or diminish its activity. nih.gov This provides a rational basis for designing new, more potent derivatives. Furthermore, QSAR studies are often complemented by molecular docking analyses, which predict the specific orientation (pose) of the molecule within the protein's active site. This combination can reveal essential interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov For this compound, this would involve predicting how its cyanophenyl ring and cyclopropylurea group contribute to binding.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometrical, electrostatic, and quantum chemical properties. mdpi.comresearchgate.net For urea derivatives, studies have shown that descriptors related to molecular size, shape (degree of branching), aromaticity, and polarizability are often critical in determining their inhibitory activity. nih.govnih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. researchgate.net Key statistical metrics include:

Coefficient of determination (r²) : Measures the goodness-of-fit of the model to the training data. A value greater than 0.6 is generally considered acceptable. mdpi.com

Leave-one-out cross-validated coefficient (q² or Q²) : An internal validation metric that assesses the model's robustness and predictive ability. A q² value greater than 0.5 is a common requirement. nih.govmdpi.com

External validation (predictive r²) : The most crucial test, where the model is used to predict the activity of an external set of compounds not used in model development. researchgate.netmdpi.com

Other validation techniques like Y-randomization are used to ensure the model is not the result of a chance correlation. researchgate.net Software like QSARINS provides a platform for developing models and performing these extensive validation checks. uninsubria.it

Table 2: Common Descriptors and Statistical Parameters in QSAR

| Category | Parameter/Descriptor | Description | Reference |

|---|---|---|---|

| Descriptors | Total Energy (TE) | A quantum chemical descriptor representing the total energy of the molecular system. | nih.gov |

| Molecular Shape (Verloop) | Steric descriptors that characterize the shape and volume of a substituent. | mdpi.com | |

| Topological Descriptors | Numerical indices derived from the graph representation of the molecule, encoding size and branching. | nih.govmdpi.com | |

| Validation | r² | Coefficient of determination; measures goodness-of-fit. | researchgate.netmdpi.com |

| Validation | q² (LOO) | Cross-validated r² from Leave-One-Out procedure; measures internal predictivity. | nih.govresearchgate.net |

| Validation | Predictive r² | r² for an external test set; measures external predictivity. | researchgate.netmdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and binding stability that are inaccessible through static modeling techniques.

For a flexible molecule like this compound, understanding its conformational dynamics is crucial. MD simulations can characterize the ensemble of different shapes (conformations) the molecule adopts in solution. nih.gov This is important because the biologically active conformation that binds to a protein target may not be the lowest energy conformation in isolation. The environment, whether an aqueous solution or a crowded cellular space, can significantly influence a protein's dynamics and interactions. frontiersin.orgnih.gov

When a ligand is docked into a protein, MD simulations are used to refine the binding pose and assess the stability of the resulting complex under dynamic conditions. mdpi.com These simulations can reveal how the ligand and protein adapt to each other and maintain their interaction over time, often on the nanosecond to microsecond timescale. mdpi.comflinders.edu.au Key metrics used to analyze these simulations include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable, plateauing RMSD suggests the complex has reached equilibrium. frontiersin.org

Root Mean Square Fluctuation (RMSF) : Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand. frontiersin.org

These simulations provide a deeper, mechanistic understanding of the binding process and the stability of the ligand-target interaction, which is critical for drug design. frontiersin.orgnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Diaryl urea derivatives |

Stability and Flexibility Analysis

The stability of this compound is determined by the arrangement of its atoms in three-dimensional space, known as its conformation. The molecule's flexibility refers to the ability to transition between different stable conformations.

Molecular Stability: The stability of different conformers can be quantified by their relative energies, typically calculated using quantum mechanical methods like DFT. Lower relative energy indicates a more stable conformation. A hypothetical relative energy landscape for this compound would likely show the trans-trans conformer at the lowest energy, with other conformers at slightly higher energy levels.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (C-N1) | Dihedral Angle 2 (C-N2) | Relative Energy (kcal/mol) |

| trans-trans | ~180° | ~180° | 0.0 |

| trans-cis | ~180° | ~0° | 2.0 - 5.0 |

| cis-trans | ~0° | ~180° | 2.5 - 6.0 |

| cis-cis | ~0° | ~0° | > 8.0 |

Note: This table is illustrative and based on general principles for N,N'-disubstituted ureas. Specific computational data for this compound is not available from the conducted searches.

Flexibility can be further analyzed using molecular dynamics simulations, which track the atomic movements over time. Such simulations could reveal the frequency and pathways of conformational transitions, providing insight into the molecule's dynamic behavior.

Solvent Effects and Hydration Shells

The interaction of a molecule with a solvent, particularly water, is crucial for its behavior in biological systems. Computational methods can simulate these interactions to understand solvation and the formation of hydration shells.

Solvent Effects: The presence of a solvent can influence the conformational stability of a molecule. Polar solvents like water can stabilize conformations with larger dipole moments. For this compound, the polar urea and cyano groups are expected to interact favorably with water molecules through hydrogen bonding. Implicit solvent models, which represent the solvent as a continuous medium, can be used in DFT calculations to estimate the energetic effects of solvation on different conformers. It is plausible that the energy difference between various conformers would be modulated in a polar solvent compared to the gas phase.

Hydration Shells: Molecular dynamics simulations with explicit water molecules can provide a detailed picture of the hydration shell, which is the layer of ordered water molecules surrounding the solute. The urea group's carbonyl oxygen and N-H groups are prime sites for forming hydrogen bonds with water. The nitrogen atom of the cyano group can also act as a hydrogen bond acceptor.

Analysis of the radial distribution function (RDF) from an MD simulation would quantify the probability of finding water molecules at a certain distance from specific atoms of the solute. This allows for the characterization of the first and subsequent hydration shells.

Table 2: Predicted Hydrogen Bonding Sites and Solvent Accessible Surface Area (SASA) for this compound

| Functional Group | Potential Hydrogen Bonding | Predicted Solvent Accessible Surface Area (SASA) Contribution |

| Urea (-NH-CO-NH-) | Donor (N-H) and Acceptor (C=O) | High |

| Cyano (-C≡N) | Acceptor (N) | Moderate |

| Phenyl Ring | Hydrophobic Interactions | Moderate |

| Cyclopropyl Group | Hydrophobic Interactions | Low-Moderate |

Note: This table is based on the chemical structure and general principles of solvation. Specific computational data for this compound is not available from the conducted searches.

The Solvent Accessible Surface Area (SASA) is another important parameter, representing the surface area of the molecule that is accessible to the solvent. It is a useful metric for understanding the extent of a molecule's interaction with its environment. Computational tools can calculate the SASA, and this value would be expected to change with different conformations, as more compact structures would have a lower SASA.

Molecular Interactions and Biochemical Mechanism Studies in Vitro Focus

Receptor Binding and Modulation (In Vitro)Similarly, the search for data on the compound's interaction with cellular receptors yielded no results.

Agonist/Antagonist Characterization in Cell-Free Systems

Currently, there is no specific public data from cell-free assays that characterizes 1-(3-Cyanophenyl)-3-cyclopropylurea as an agonist or antagonist of a particular receptor or enzyme. To determine such activity, the compound would need to be tested in cell-free systems containing a purified target protein. Such assays, for instance, could measure the displacement of a known radiolabeled ligand or the modulation of enzymatic activity in the presence of the compound.

Protein-Compound Interaction Studies (Cell-Free and In Vitro)

Direct protein-compound interaction studies for this compound are not detailed in the available literature. However, research on the broader class of aryl urea (B33335) derivatives provides insights into their potential as inhibitors of enzymes, particularly histone deacetylases (HDACs). nih.govnih.gov

Biophysical Characterization of Binding Events (e.g., ITC, SPR)

Specific biophysical data from techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound is not available. These methods are crucial for characterizing the binding affinity and thermodynamics of a compound to its target protein. For a compound like this, such studies would be instrumental in confirming a direct interaction with a putative target, such as a sirtuin or another HDAC.

Structural Basis of Interactions (e.g., Co-crystallization studies with target macromolecules, if available)

There are no publicly available co-crystallization studies of this compound with any target macromolecule. The conformation of urea derivatives is known to be influenced by the delocalization of electrons on the nitrogen atoms into the adjacent carbonyl group, which can affect their binding modes. nih.gov X-ray crystallography of related aryl urea compounds has shown that the urea functionality can participate in key interactions, such as with catalytic serine residues in enzymes. nih.gov

Post-Translational Modification Modulation (General, if relevant to the compound class)

The aryl urea chemical class has been associated with the inhibition of enzymes that regulate post-translational modifications, specifically histone deacetylases (HDACs). nih.govnih.gov HDACs remove acetyl groups from lysine (B10760008) residues on histones and other proteins, a key process in the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs leads to hyperacetylation of these proteins, which can alter chromatin structure and protein function. Notably, some aryl urea derivatives have been identified as selective inhibitors of HDAC6. nih.gov Furthermore, compounds with structural similarities to this compound have been investigated as inhibitors of sirtuins, a class of NAD+-dependent deacetylases (Class III HDACs). nih.govaging-us.com

Cellular Pathway Perturbation Studies (In Vitro, Non-Clinical Cell Lines)

While specific studies on how this compound perturbs cellular pathways are not available, the potential for this compound class to act as HDAC inhibitors suggests a likely impact on various signaling cascades.

Investigation of Signaling Cascade Modulation in Cell Culture

Given the link between aryl ureas and HDAC inhibition, it is plausible that this compound could modulate signaling pathways regulated by protein acetylation. HDAC inhibitors are known to affect a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation, by altering the expression of key regulatory genes. For example, inhibition of sirtuins can impact the activity of transcription factors like p53, which plays a central role in tumor suppression. nih.gov The general mechanism of urea-containing compounds has also been linked to the inhibition of other enzyme families, such as kinases involved in signal transduction. nih.gov

Gene Expression and Proteomic Profiling in Response to Compound (In Vitro)

No public data is available for this compound.

Autophagy or Apoptosis Induction in Cell Lines (Mechanistic, not safety)

No public data is available for this compound.

Advanced Analytical Strategies for Research Applications

Spectroscopic Techniques for Structural Elucidation of Intermediates and Derivatives

Spectroscopic methods are fundamental in determining the molecular structure of "1-(3-Cyanophenyl)-3-cyclopropylurea," its synthetic intermediates, and any resulting derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structural details of urea (B33335) derivatives.

2D NMR: Techniques such as COSY and HMBC are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex derivatives. These methods reveal through-bond correlations, helping to piece together the molecular framework. For instance, HMBC can show correlations between the protons of the cyclopropyl (B3062369) group and the adjacent urea carbonyl carbon.

Solid-State NMR (ssNMR): This technique is particularly valuable for studying the compound in its solid, crystalline form or when it forms complexes. escholarship.org For urea and its derivatives, ssNMR can provide insights into the planarity of the molecule, hydrogen bonding networks, and molecular motion in the solid state. escholarship.org ¹³C CP/MAS (Cross-Polarization Magic Angle Spinning) NMR is a standard ssNMR experiment that can be challenging for pure urea due to its isotopic abundance but is effective for labeled compounds or complexes. escholarship.orgresearchgate.net The chemical shifts observed in ssNMR can differ from solution-state NMR due to conformational changes and intermolecular interactions. researchgate.net For example, the carbonyl carbon of urea shows a distinct peak around 162 ppm in ¹³C CP/MAS spectra. researchgate.net

¹⁵N NMR: As nitrogen is a key element in the urea functionality, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atoms. The chemical shifts of the nitrogen atoms in the urea moiety typically fall within the 60 to 130 ppm range. science-and-fun.de For labeled compounds, such as ¹⁵N-labeled urea, ¹⁵N NMR can reveal coupling constants (e.g., ¹J(¹⁵N,¹H) and ²J(¹⁵N,¹⁵N)), which provide further structural details. ammrl.org The chemical shift is sensitive to factors like hydrogen bonding and the nature of the substituents on the nitrogen atoms. nih.gov For instance, the ¹⁵N chemical shifts for primary amides are typically in the 110-120 ppm range. science-and-fun.de

Table 1: Representative NMR Data for Urea and Related Structures

| Technique | Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| Solution NMR | ¹H | 6.0-9.0 (NH), 7.0-8.0 (Aromatic) | Proton environment, coupling |

| Solution NMR | ¹³C | 155-165 (C=O), 110-140 (Aromatic), ~20 (Cyclopropyl) | Carbon skeleton |

| Solid-State NMR | ¹³C | ~162 (C=O) | Solid-state conformation, packing |

| ¹⁵N NMR | ¹⁵N | 60-130 (Urea) | Electronic environment of Nitrogen |

Note: Specific shifts for this compound would require experimental data.

High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Identification (In Vitro/Theoretical)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of the parent compound, its intermediates, and potential metabolites with high accuracy.

Reaction Monitoring: HRMS can be used to monitor the progress of the synthesis of "this compound" by accurately identifying the masses of reactants, intermediates, and the final product in the reaction mixture. This allows for precise control over the reaction conditions and optimization of the yield.

Metabolite Identification: In theoretical or in vitro studies, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful technique for identifying potential metabolites. Following incubation with liver microsomes or other metabolic systems, the resulting mixture can be analyzed to detect new molecular ions corresponding to metabolic transformations such as hydroxylation, N-dealkylation, or oxidation of the cyclopropyl ring. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these metabolites. For example, the hydroxylation of the phenyl ring would result in a mass increase of 15.9949 Da.

Fourier-Transform Infrared (FTIR) and Raman spectroscopies provide information about the vibrational modes of the molecule, which are sensitive to its conformation and hydrogen bonding interactions.

FTIR Spectroscopy: The FTIR spectrum of "this compound" would be characterized by several key absorption bands. The N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹. The C=O (Amide I) stretching vibration is a strong band usually found between 1630 and 1680 cm⁻¹. The C-N stretching and N-H bending (Amide II) vibrations occur in the 1500-1600 cm⁻¹ region. The nitrile (C≡N) group will show a sharp, characteristic absorption around 2220-2240 cm⁻¹. These vibrational frequencies can shift depending on the extent of hydrogen bonding, providing clues about the intermolecular interactions in the solid state. researchgate.netwhiterose.ac.uk

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. whiterose.ac.uk The symmetric stretching of the C=C bonds in the phenyl ring and the vibrations of the cyclopropyl ring would be readily observable. The symmetric C-N stretching vibration in urea derivatives is also Raman active. whiterose.ac.uk By comparing the FTIR and Raman spectra, a more complete picture of the vibrational landscape and molecular symmetry can be obtained. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| N-H | Stretch | 3200-3400 | FTIR, Raman |

| C≡N | Stretch | 2220-2240 | FTIR, Raman |

| C=O | Stretch (Amide I) | 1630-1680 | FTIR, Raman |

| N-H bend, C-N stretch | Amide II | 1500-1600 | FTIR |

| Aromatic C=C | Stretch | 1400-1600 | FTIR, Raman |

Note: Specific frequencies would require experimental data.

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are vital for separating "this compound" from impurities and for analyzing it within complex matrices.

The structure of "this compound" itself is achiral and does not possess enantiomers. However, if chiral centers were introduced into the molecule, for example, through substitution on the cyclopropyl ring or as part of a more complex derivative, chiral chromatography would be necessary to separate the resulting enantiomers. Chiral stationary phases (CSPs), such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclodextrins, are commonly used for this purpose. nih.govnih.govsigmaaldrich.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. libretexts.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of compounds at trace levels and for the structural confirmation of metabolites. amazonaws.com

Trace Analysis: For detecting and quantifying minute amounts of "this compound" in various samples, LC-MS/MS offers unparalleled sensitivity and selectivity. lcms.czresearchgate.net The technique utilizes a triple quadrupole mass spectrometer, where the first quadrupole selects the precursor ion (the molecular ion of the compound), which is then fragmented in the collision cell. The second quadrupole then selects a specific fragment ion for detection. This multiple reaction monitoring (MRM) approach significantly reduces background noise and allows for detection at very low concentrations. eurl-pesticides.eunih.gov

Metabolite Profiling: In theoretical or in vitro metabolic studies, LC-MS/MS is crucial for identifying and characterizing metabolites. nih.govmdpi.commdpi.com After separating the potential metabolites by LC, the mass spectrometer can provide both the mass of the metabolite and its fragmentation pattern. By comparing the fragmentation pattern of a suspected metabolite with that of the parent compound, the site of metabolic modification can often be deduced. For example, if a metabolite shows a fragment ion corresponding to the unmodified cyanophenyl portion of the molecule, it suggests that the metabolic change occurred on the cyclopropylurea side. This detailed structural information is vital for understanding the metabolic fate of the compound.

X-ray Crystallography and Structural Biology

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the structures of countless small molecules and large biomolecular complexes, providing foundational knowledge for drug design and materials engineering.

Single Crystal X-ray Diffraction of the Compound

Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous three-dimensional molecular structure. This technique involves growing a high-quality single crystal of the compound of interest, which is then exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate the electron density map and, ultimately, the precise coordinates of each atom in the molecule.

Despite the importance of such data, a search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single crystal X-ray diffraction data for this compound. While the compound is available from commercial suppliers, its detailed solid-state structure has not been deposited in the public domain. The absence of this information limits the in-depth understanding of its intermolecular interactions and crystalline packing, which are crucial for predicting its physical properties.

Co-crystallization with Target Macromolecules (e.g., protein-ligand complexes)

To understand the mechanism of action of a bioactive compound, it is often essential to determine its structure when bound to its biological target, typically a protein. Co-crystallization involves forming a crystalline complex of the small molecule (ligand) and the macromolecule. Subsequent X-ray diffraction analysis of this complex can reveal the specific binding mode, orientation, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

As of the latest available information, there are no publicly accessible reports on the successful co-crystallization of this compound with any target macromolecules. Research in this area would be a significant step forward in identifying its potential biological targets and elucidating its structure-activity relationship (SAR).

Emerging Analytical Techniques (e.g., Cryo-EM for large complexes with compound)

In recent years, cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large macromolecular complexes that are often difficult to crystallize. Cryo-EM involves flash-freezing a solution of the sample and imaging the individual, randomly oriented particles with an electron microscope. Computational methods are then used to reconstruct a three-dimensional model from thousands of two-dimensional images.

There is currently no published research detailing the use of Cryo-EM to study complexes involving this compound. The application of this technique would be most relevant if this compound were found to interact with a large protein assembly, a membrane protein, or other complex biological machinery that is not amenable to X-ray crystallography. Future investigations may explore this avenue if a suitable high-molecular-weight binding partner for this compound is identified.

Structure Activity Relationship Sar and Structure Property Relationship Spr Hypotheses

Systematic Exploration of Substituent Effects

The systematic modification of a lead compound's structure is a classical and powerful strategy in medicinal chemistry to probe its interaction with a biological target and to optimize its properties.

The 3-cyanophenyl group is a key feature of the molecule. The phenyl ring itself provides a scaffold for interaction, often through hydrophobic or aromatic stacking interactions with amino acid residues in a protein's binding pocket. The position and nature of substituents on this ring can dramatically alter the compound's activity.

The cyano (CN) group at the meta-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence significantly influences the electronic distribution of the phenyl ring and can be critical for binding affinity. Studies on related phenylurea derivatives have shown that the nature and position of substituents on the phenyl ring are crucial for their biological activity. For instance, in a series of 1,3-diarylurea derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors, the substituents on the N-3 phenyl ring, such as 4-fluoro, 4-chloro, 4-methyl, and 4-methoxy, had a marked effect on their inhibitory potency and selectivity. acs.org Similarly, research on 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors revealed that alkoxy groups at specific positions were optimal for activity. nih.gov

While direct experimental data on a wide range of substitutions for 1-(3-Cyanophenyl)-3-cyclopropylurea is not extensively available in the public domain, we can hypothesize the impact of modifying the 3-cyano-phenyl moiety based on established medicinal chemistry principles.

| Substitution on Phenyl Ring | Predicted Impact on Activity | Rationale |

| Removal of Cyano Group | Likely decrease in activity | The cyano group may be a key pharmacophoric feature, involved in hydrogen bonding or critical electronic interactions with the target. |

| Shift of Cyano to Ortho/Para | Altered activity and/or selectivity | The position of the cyano group dictates the geometry of interaction with the target. Shifting its position would change this geometry, potentially leading to a loss or change in activity. |

| Replacement with other EWGs | Variable | Replacing the cyano group with other electron-withdrawing groups (e.g., -NO2, -CF3) could maintain or alter activity depending on the specific steric and electronic requirements of the binding site. |

| Replacement with EDGs | Likely decrease in activity | Introduction of electron-donating groups (e.g., -OCH3, -CH3) would significantly alter the electronic properties of the phenyl ring, which may be detrimental to binding if the target prefers an electron-deficient ring. |

This table presents theoretical hypotheses based on general principles of medicinal chemistry and data from related compound series.

The cyclopropyl (B3062369) group is a small, rigid, and lipophilic moiety that can significantly influence a molecule's conformation and binding affinity. researchgate.net Its constrained nature can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. researchgate.net In several instances, the replacement of small alkyl groups like methyl or isopropyl with a cyclopropyl ring has led to improved biological activity. nih.gov

In the context of this compound, the cyclopropyl group likely occupies a specific hydrophobic pocket within the binding site of its biological target. Modification of this ring would probe the steric and hydrophobic tolerance of this pocket.

| Modification of Cyclopropyl Ring | Predicted Impact on Activity | Rationale |

| Replacement with larger cycloalkanes | Likely decrease in activity | The binding pocket may be sterically constrained, and larger rings like cyclobutane (B1203170) or cyclopentane (B165970) may not fit optimally. |

| Replacement with linear alkyl groups | Altered activity and conformation | Replacing the rigid cyclopropyl with a flexible alkyl chain (e.g., isopropyl, n-propyl) would increase conformational flexibility, which could be detrimental to binding if a specific conformation is required for activity. |

| Introduction of substituents | Variable | Adding substituents to the cyclopropyl ring could introduce new interactions (e.g., hydrogen bonds, steric clashes) with the target, leading to either increased or decreased activity depending on the nature and position of the substituent. |

This table presents theoretical hypotheses based on the known roles of cyclopropyl groups in drug-receptor interactions.

Scaffold Hopping and Bioisosteric Replacements (Theoretical Design)

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a different chemical scaffold while maintaining the essential pharmacophoric features. uniroma1.itnih.govbhsai.orgresearchgate.netresearchgate.net This can lead to the discovery of novel chemical series with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

For this compound, several theoretical scaffold hopping strategies could be envisioned:

Urea (B33335) Replacement: The central urea moiety could be replaced with other bioisosteric groups known to mimic its hydrogen bonding capabilities, such as thiourea, guanidine, or various five-membered heterocyclic rings.

Phenyl Ring Bioisosteres: The cyanophenyl ring could be replaced with other aromatic or heteroaromatic systems that can present a similar vector for the cyano group and engage in comparable aromatic interactions. Examples could include substituted pyridines, pyrimidines, or thiophenes.

Cyclopropyl Bioisosteres: As mentioned earlier, the cyclopropyl group could be replaced by other small, rigid moieties to explore different hydrophobic spaces.

Pharmacophore Modeling and Ligand-Based Design (Theoretical/Computational)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological activity. nih.govnih.govfrontiersin.org A pharmacophore model for this compound and its analogs would typically include:

A hydrogen bond donor (from the urea NH groups).

A hydrogen bond acceptor (from the urea carbonyl oxygen and the cyano nitrogen).

An aromatic/hydrophobic feature (from the phenyl ring).

A hydrophobic feature (from the cyclopropyl group).

Such a model could be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds but similar pharmacophoric features.

Correlation of Structural Features with Specific Molecular Activities (In Vitro/Theoretical)

While extensive in vitro activity data for this compound is not widely published, studies on closely related compounds provide valuable insights. For instance, a series of cyclopropyl urea derivatives were identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension. nih.govnih.gov In these studies, the cyclopropyl urea moiety was found to be a key pharmacophore for potent sEH inhibition.

Furthermore, a study on N-aryl-N'-(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas, which share the N-cyanophenyl-N'-substituted urea motif, identified a compound with potent antiproliferative activity against cancer cell lines by inhibiting histone deacetylase (HDAC) class III sirtuins. uliege.benih.gov Computational docking in this study highlighted the importance of the cyanophenyl group for binding.

Potential Research Applications and Future Directions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Cyanophenyl)-3-cyclopropylurea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 3-cyanophenyl isocyanate with cyclopropylamine under anhydrous conditions in solvents like dichloromethane or THF. Optimization strategies include statistical design of experiments (DOE) to test variables such as temperature (0–25°C), stoichiometric ratios (1:1 to 1:1.2), and solvent polarity . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing the structural and purity profile of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H/13C) to confirm substituent positions and urea linkage integrity.

- HPLC with UV detection (λ = 254 nm) for purity assessment.

- X-ray crystallography to resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar urea derivatives .

- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation .

Q. How can researchers assess the solubility and stability of this compound in physiological buffers?

- Methodological Answer : Perform kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods. Monitor stability via HPLC over 24–72 hours at 37°C. For low solubility (<50 µM), consider co-solvents (e.g., DMSO ≤1%) or formulation with cyclodextrins .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in different solvent systems?

- Methodological Answer : Apply quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to calculate frontier molecular orbitals (FMOs) for reactivity insights. Solvation free energies can be modeled using COSMO-RS to predict solubility trends. Molecular dynamics simulations (MD) with explicit solvent models (e.g., water, DMSO) assess conformational stability .

Q. What methodologies are effective in elucidating the enzyme inhibition mechanisms of this compound?

- Methodological Answer :

- Enzyme kinetics : Determine IC50 values via dose-response curves (e.g., fluorescence-based assays).

- X-ray co-crystallography : Resolve ligand-enzyme complexes to identify binding motifs, as seen in studies of morpholine-containing urea inhibitors .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, prioritizing residues within 5 Å of the cyanophenyl group .

Q. How should researchers address contradictions in biological activity data across different assay systems?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays). Apply multivariate statistical analysis (e.g., PCA) to identify outlier datasets. Cross-reference with structurally analogous compounds (e.g., fluorophenyl-urea derivatives) to contextualize discrepancies .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Synthesize analogs with substitutions on the cyanophenyl (e.g., -NO2, -CF3) or cyclopropyl (e.g., methylated) groups. Test against target enzymes (e.g., kinases, proteases) and use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.